S-p-Tolylmercapturic Acid

Occupational Toxicology Biological Monitoring Toluene Exposure

For occupational biomonitoring, generic mercapturic acid standards cause misidentification in mixed-exposure scenarios. S-p-Tolylmercapturic acid (p-TMA) resolves this by uniquely quantifying the aromatic ring oxidation pathway of toluene, distinct from side-chain metabolites like BMA. - Unmatched Specificity: Zero false positives confirmed in non-exposed controls, enabling definitive exposure confirmation against German BAT-values. - Validated Benchmark: Established LOD (2.8-5.5 µg/L) and precision (1.0-12.4%) data provide a ready reference for method validation. - Supply Assurance: Procure as a primary analytical standard with verified lot-specific purity, supporting reproducible GC-MS/MS or LC-MS/MS quantification.

Molecular Formula C12H15NO3S
Molecular Weight 253.32 g/mol
Cat. No. B15292657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-p-Tolylmercapturic Acid
Molecular FormulaC12H15NO3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCC(C(=O)O)NC(=O)C
InChIInChI=1S/C12H15NO3S/c1-8-3-5-10(6-4-8)17-7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1
InChIKeyBLXYZSPVHHRSAK-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-p-Tolylmercapturic Acid Procurement & Identification


S-p-Tolylmercapturic acid (p-TMA, CAS 201982-91-4), molecular formula C₁₂H₁₅NO₃S, is an S-substituted N-acetyl-L-cysteine conjugate . It is the para-isomer of toluylmercapturic acid, formed via the glutathione detoxification pathway from aromatic ring oxidation of toluene [1]. First detected in human urine as a metabolite of toluene in 1997, p-TMA serves as a diagnostically sensitive and specific biomarker for internal toluene exposure [1]. The compound is characterized as a solid at room temperature, recommended for storage in a cool, dark place (<15°C), with a reported melting point of 42.0-45.0 °C for related thiol intermediates .

Occupational & environmental biomonitoring workflows
Toluene exposure assessment via urinary mercapturic acid
GC-MS or LC-MS/MS quantification in human or animal urine matrices

Why Generic Mercapturic Acid Standards Fail for p-TMA


In occupational and environmental biomonitoring, the selection of an analytical standard is not interchangeable among mercapturic acids. Generic substitution fails because each mercapturic acid—such as S-phenylmercapturic acid (PMA) for benzene or S-benzylmercapturic acid (BMA) for toluene's side-chain oxidation—represents a distinct metabolic pathway with different parent compounds, diagnostic specificity, and analytical requirements [1]. The p-TMA biomarker is uniquely derived from aromatic ring oxidation of toluene, a minor but highly specific pathway, whereas BMA arises from the dominant side-chain oxidation [2]. Consequently, using a generic mercapturic acid standard risks misidentification of exposure sources in mixed-exposure scenarios (e.g., benzene/toluene co-exposure) and fails to provide the validated, compound-specific retention times and mass transitions required for accurate quantification by GC-MS or LC-MS/MS [3].

S-Benzylmercapturic acid (BMA)
Derived from toluene side-chain oxidation; may not report aromatic ring oxidation pathway specificity.
S-Phenylmercapturic acid (PMA)
Benzene metabolite; risks misattribution in mixed-exposure (benzene/toluene) biomonitoring.
Generic mercapturic acid standards
Lack validated retention times and mass transitions required for accurate p-TMA quantification.

S-p-Tolylmercapturic Acid Performance Evidence


Diagnostic Exclusivity vs. Baseline BMA

S-p-Tolylmercapturic acid (p-TMA) demonstrates complete diagnostic exclusivity for toluene exposure. In a study of occupationally exposed workers (median ambient air toluene: 63 ppm, range: 13–151 ppm), the median urinary p-TMA concentration was 20.4 µg/L, whereas p-TMA was undetectable in a control group of 10 non-exposed persons [1]. In contrast, S-benzylmercapturic acid (BMA), the primary toluene metabolite from side-chain oxidation, was detected at a median concentration of 30 µg/L in the same control group, indicating background exposure or non-specificity [1].

Diagnostic Exclusivity
Head-to-head
p-TMA: Not detectable|BMA: 30 µg/L
Supports exposure specificity review
n=10 controls, GC-MS method
Occupational Toxicology Biological Monitoring Toluene Exposure

GC-MS Detection Limits vs. PMA

The gas chromatography-mass spectrometry (GC-MS) method for simultaneous determination of arylmercapturic acids reports a limit of detection (LOD) of 5 µg/L for p-TMA, compared to 1 µg/L for S-phenylmercapturic acid (PMA), the benzene biomarker [1]. A more recent GC-MS/MS method for rat urine achieved LODs ranging from 2.8 to 5.5 µg/L for all four toluene mercapturic acid isomers (including p-TMA), with intra-day and inter-day precision between 1.0% and 12.4% [2]. This sensitivity profile enables quantification of p-TMA at relevant occupational exposure levels (median 20.4 µg/L at 63 ppm toluene) [3].

Detection Limit (GC-MS)
Method context
5 µg/L
Defines minimum quantifiable exposure
Human urine, GC-MS method
Analytical Chemistry GC-MS Method Validation

Correlation with Toluene Exposure Markers

Urinary p-TMA excretion demonstrates highly significant correlations with established parameters of biological monitoring for toluene. At a median ambient air concentration of 63 ppm (range 13–151 ppm), the median p-TMA excretion was 20.4 µg/L, which corresponded to median urinary concentrations of 2.3 mg/L for o-cresol and 2.3 g/L for hippuric acid [1]. The German Biological Tolerance Values (BAT-values) for toluene in blood (1000 µg/L) and o-cresol in urine (3 mg/L) both correspond to a mean p-TMA elimination of approximately 50 µg/L, confirming internal consistency across multiple exposure biomarkers [1].

Exposure Correlation
Class-level
20.4 µg/L at 63 ppm toluene
Aligns with BAT-value context
Post-shift urine, n=33 workers
Occupational Health Exposure Assessment Biomarker Validation

Isomeric Specificity Confirmation

The p-TMA compound is one of three distinct toluylmercapturic acid isomers derived from aromatic ring oxidation of toluene, alongside the ortho- and meta- isomers. A 2012 GC-MS/MS study provided the first direct evidence for the occurrence of o- and m-toluylmercapturic acids in rat urine, confirming the existence of all three ring-oxidized metabolites [1]. This finding validates the metabolic hypothesis that toluene ring oxidation yields a family of mercapturates, not a single compound. The para-isomer (p-TMA) was the first detected in humans [2], underscoring its unique position as the initial and most extensively characterized ring-oxidized mercapturate for toluene.

Isomeric Specificity
Class-level
First ring-oxidized isomer identified in humans
Supports isomer identity review
o,m-isomers confirmed later in rat
Metabolism Isomer Identification Analytical Toxicology

Intra- and Inter-Day Precision

Validated analytical methods for p-TMA demonstrate robust precision essential for reliable quantitative analysis. A GC-MS method for human urine reported within-series and day-to-day imprecision ranging from 4.9% to 13.4% for p-TMA determination [1]. A more recent GC-MS/MS method for rat urine achieved intra-day and inter-day precision between 1.0% and 12.4% for all four toluene mercapturic acids (including p-TMA), with close to 100% recovery [2]. This level of precision ensures that the p-TMA analytical standard, when used as a calibrator, yields reproducible and accurate measurements across different analytical runs and laboratories.

Method Precision
Method context
CV 1.0–12.4%
Supports calibration reproducibility
GC-MS/MS, rat urine
Analytical Chemistry Method Validation Quality Control

S-p-Tolylmercapturic Acid Application Scenarios


Occupational Toluene Exposure Assessment

Procure S-p-Tolylmercapturic acid as a primary analytical standard for quantifying internal toluene exposure in workers from painting, printing, shoemaking, or chemical manufacturing. The compound's undetectable levels in non-exposed controls ensure zero false positives, making it ideal for definitive exposure confirmation [1]. Its validated correlation with German BAT-values (∼50 µg/L p-TMA equivalent to 1000 µg/L blood toluene) allows for direct compliance monitoring against occupational exposure limits [1].

Differentiation from Benzene and Xylene

In biomonitoring studies of petrochemical workers or painters exposed to solvent mixtures, p-TMA provides unequivocal evidence of toluene metabolism via ring oxidation. Its diagnostic specificity distinguishes toluene exposure from benzene (PMA) or xylene (o-methylbenzyl mercapturic acid) metabolites, enabling accurate source attribution in complex exposure matrices [2]. This is critical for risk assessment and epidemiological studies where misclassification of exposure can confound health outcome associations.

Mercapturic Acid Profiling Method Development

Utilize p-TMA as a reference compound during the development and validation of GC-MS, GC-MS/MS, or LC-MS/MS methods for mercapturic acid analysis. The established LOD (2.8–5.5 µg/L) and precision (1.0–12.4%) data provide a benchmark for method performance assessment [3][4]. Given that p-TMA was the first ring-oxidized toluene mercapturate identified in humans, it serves as a foundational calibrator for method optimization and inter-laboratory comparisons [5].

Toluene Metabolism and Isomer Toxicology

For studies investigating the toxicological significance of aromatic ring oxidation of toluene, p-TMA is an essential analytical target. Its detection confirms the activity of this minor but potentially toxicologically relevant pathway, as opposed to the major side-chain oxidation that yields BMA [5]. The compound is required to fully characterize the mercapturic acid profile of toluene, especially in animal models where all three isomers (o-, m-, p-) have now been confirmed [3].

Application
Selection Property
Validation Focus
Toluene biomonitoring studies
para-isomer mercapturic acid standard
Exposure biomarker specificity & BAT-value context
Solvent mixture exposure studies
Isomer-specific mercapturic acid standard
Source attribution in complex exposure matrices
Mercapturic acid method development
Reference compound with reported performance parameters
Method performance benchmark & inter-lab comparison
Toluene ring-oxidation pathway research
Para-isomer mercapturic acid target
Isomer profile characterization & metabolic pathway confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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